Home > Products > Screening Compounds P123388 > (S,E)-N-(4-((3,4-Difluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide (Afatinib Impurity)
(S,E)-N-(4-((3,4-Difluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide (Afatinib Impurity) -

(S,E)-N-(4-((3,4-Difluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide (Afatinib Impurity)

Catalog Number: EVT-8356660
CAS Number:
Molecular Formula: C24H25F2N5O3
Molecular Weight: 469.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S,E)-N-(4-((3,4-Difluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide is a degradation impurity of Afatinib, a potent irreversible inhibitor of the epidermal growth factor receptor (EGFR). This compound arises during the synthesis and storage of Afatinib due to various environmental factors, including alkaline conditions and humidity. The presence of such impurities can affect the quality and efficacy of pharmaceutical formulations.

Source

The compound is derived from Afatinib, which is primarily used in the treatment of non-small cell lung cancer with specific EGFR mutations. Its structural integrity is crucial for its therapeutic effectiveness, making the study of its impurities essential for quality control in pharmaceutical manufacturing .

Classification

This compound falls under the category of pharmaceutical impurities, specifically degradation products that can form during the synthesis or storage of active pharmaceutical ingredients. Understanding these impurities is vital for ensuring drug safety and efficacy.

Synthesis Analysis

Methods

The synthesis of (S,E)-N-(4-((3,4-Difluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide typically involves the degradation of Afatinib under alkaline conditions.

Technical Details

  1. Reagents: The synthesis requires potassium hydroxide, ethanol, and water as solvents.
  2. Procedure:
    • A mixture of absolute ethanol and water is prepared, followed by the addition of potassium hydroxide to create an alkaline environment.
    • Afatinib is then introduced into this solution and stirred at elevated temperatures (around 50°C) for a specified duration (e.g., 24 hours).
    • The reaction mixture is concentrated under reduced pressure to remove solvents, and the pH is adjusted to neutral using hydrochloric acid.
    • The resulting solid is filtered and dried to yield the impurity with high purity (approximately 99.45%) and good yield (around 90.2%) .
Molecular Structure Analysis

Structure

The molecular formula for (S,E)-N-(4-((3,4-Difluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide is C22H24F2N4O3.

Data

  • Molecular Weight: Approximately 458.87 g/mol.
  • Key Functional Groups: The structure includes a quinazoline moiety, difluorophenyl group, and a tetrahydrofuran ether linkage, contributing to its biological activity and stability .
Chemical Reactions Analysis

Reactions

The primary reaction leading to the formation of this impurity involves hydrolysis and subsequent rearrangement under basic conditions.

Technical Details

  1. Degradation Pathway: Afatinib undergoes hydrolysis in an alkaline medium, leading to the cleavage of certain bonds and rearrangement into various degradation products.
  2. Characterization Techniques: The resulting compounds are often analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures .
Mechanism of Action

Process

Data

Research indicates that impurities can potentially modulate the pharmacological activity of the parent drug by altering its binding affinity or efficacy at biological targets such as EGFR .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical characteristics associated with organic compounds:

  • Appearance: Likely a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol but may have limited solubility in water due to its hydrophobic regions.

Chemical Properties

  1. Stability: Sensitive to hydrolysis under alkaline conditions.
  2. Reactivity: Can undergo further reactions depending on environmental conditions, leading to additional degradation products .
Applications

Scientific Uses

(S,E)-N-(4-((3,4-Difluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide serves primarily as a reference standard in quality control processes for Afatinib formulations. Its characterization helps ensure that pharmaceutical products meet safety standards by identifying potential impurities that could affect patient outcomes.

Additionally, understanding this impurity aids in optimizing synthesis protocols for Afatinib to minimize the formation of undesirable compounds during drug production .

Properties

Product Name

(S,E)-N-(4-((3,4-Difluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide (Afatinib Impurity)

IUPAC Name

(E)-N-[4-(3,4-difluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C24H25F2N5O3

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C24H25F2N5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-18(25)19(26)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1

InChI Key

HGIMFDMPTIPMFG-CWDCEQMOSA-N

SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)F)OC4CCOC4

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)F)OC4CCOC4

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)F)O[C@H]4CCOC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.